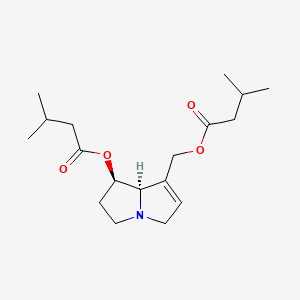
Retronecine 7,9-isovalerate diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retronecine 7,9-isovalerate diester is a pyrrolizidine alkaloid derivative. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Retronecine serves as the core structure for many pyrrolizidine alkaloids, and its derivatives, such as this compound, have been studied for their unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of retronecine 7,9-isovalerate diester typically involves the esterification of retronecine with isovaleric acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and improve the efficiency of the reaction .
化学反応の分析
Types of Reactions
Retronecine 7,9-isovalerate diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other substituted derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids and their derivatives.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its hepatotoxic effects and potential therapeutic applications.
Industry: Potential use in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of retronecine 7,9-isovalerate diester involves its metabolic activation to form reactive pyrrolic intermediates. These intermediates can bind to cellular macromolecules, leading to hepatotoxicity. The primary molecular targets include liver enzymes and proteins involved in detoxification pathways .
類似化合物との比較
Similar Compounds
Retrorsine: Another pyrrolizidine alkaloid with a similar core structure but different ester groups.
Monocrotaline: Shares the retronecine core but has different substituents.
Heliotridine: An enantiomer of retronecine with similar biological activities
Uniqueness
Retronecine 7,9-isovalerate diester is unique due to its specific ester groups, which influence its chemical reactivity and biological activity. Its distinct ester groups make it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .
特性
CAS番号 |
14933-88-1 |
|---|---|
分子式 |
C18H29NO4 |
分子量 |
323.4 g/mol |
IUPAC名 |
[(7R,8R)-7-(3-methylbutanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C18H29NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,12-13,15,18H,6-11H2,1-4H3/t15-,18-/m1/s1 |
InChIキー |
QXPBAAIJYQWSAO-CRAIPNDOSA-N |
異性体SMILES |
CC(C)CC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)CC(C)C |
正規SMILES |
CC(C)CC(=O)OCC1=CCN2C1C(CC2)OC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


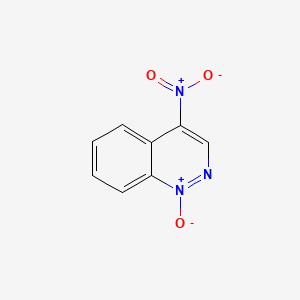
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)


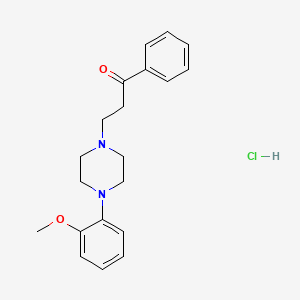
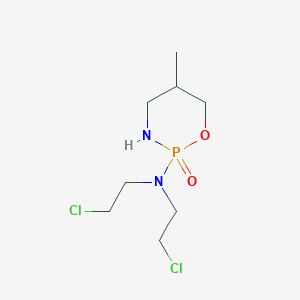

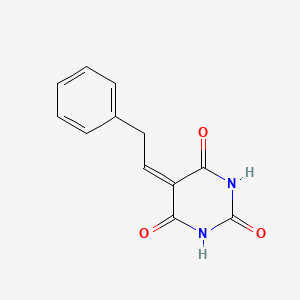
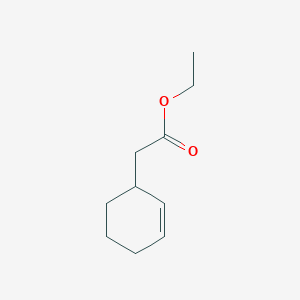
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)

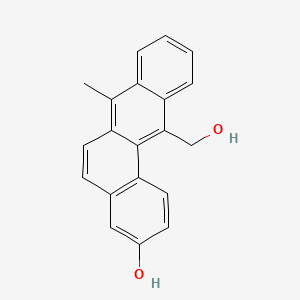
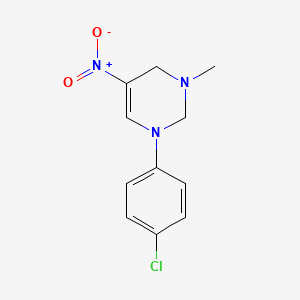
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
